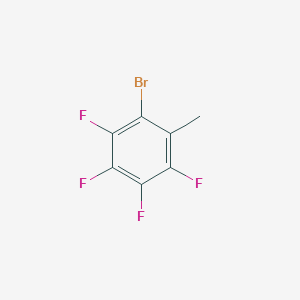

2-Bromo-3,4,5,6-tetrafluorotoluene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQFIPQOSFSBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590721 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-13-4 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-3,4,5,6-tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5,6-tetrafluorotoluene, with the CAS number 16583-13-4, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a toluene core substituted with a bromine atom and four fluorine atoms on the aromatic ring, imparts a distinct set of physicochemical properties that make it a valuable synthetic building block.[1] The presence of both bromine and fluorine substituents enhances its reactivity and allows for its incorporation into more complex molecules, influencing properties such as lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound, with a focus on providing practical insights for laboratory and industrial applications.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The high degree of fluorination contributes to its notable thermal stability and relatively non-polar character.[1] While specific experimental data for some of its physical properties are not widely published, a compilation of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | Calculated |

| CAS Number | 16583-13-4 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Synonyms | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | [1] |

| InChI | InChI=1/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | [1] |

| SMILES | Cc1c(c(c(c(c1F)F)F)F)Br | [1] |

Synthesis of this compound: A Proposed Route

A common method for the bromination of activated aromatic rings is the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a polar solvent like acetic acid.

Below is a detailed, step-by-step proposed protocol for this synthesis.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2,3,4,5-Tetrafluorotoluene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4,5-tetrafluorotoluene and a catalytic amount of iron powder.

-

Addition of Bromine: Slowly add bromine to the stirred mixture at room temperature using an addition funnel. An exothermic reaction is expected. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into an ice-water mixture.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While a complete set of experimentally determined spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A singlet in the aromatic region corresponding to the single aromatic proton, and a singlet in the aliphatic region for the methyl protons.

-

¹³C NMR: Signals for the seven carbon atoms, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The fluorine-carbon couplings would lead to complex splitting patterns.

-

¹⁹F NMR: Four distinct signals for the four non-equivalent fluorine atoms, each showing coupling to the other fluorine atoms and potentially to the aromatic proton.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

Applications and Future Directions

The unique substitution pattern of this compound makes it a promising intermediate in several areas of chemical research and development:

-

Pharmaceuticals: The tetrafluorinated phenyl motif is a key component in many modern pharmaceuticals. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents. The high fluorine content can enhance drug efficacy by improving metabolic stability and membrane permeability.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used as a building block for the synthesis of novel herbicides, pesticides, and fungicides. The fluorine atoms can increase the biological activity and environmental persistence of the final products.[2]

-

Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The introduction of this compound into polymer backbones can impart desirable properties like thermal stability, chemical resistance, and specific electronic characteristics.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, immediately flush the affected area with plenty of water.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in various fields of chemistry. While detailed synthetic and characterization data are not extensively documented, this guide provides a practical framework for its synthesis, a summary of its key properties, and an overview of its potential applications. As research in fluorinated compounds continues to expand, the utility of this and similar molecules is expected to grow, opening new avenues for the development of innovative pharmaceuticals, agrochemicals, and advanced materials.

References

-

Geskin, V. M. Exploring 2-Bromo-4-Fluorotoluene: Applications and Properties. [Link]

Sources

A Spectroscopic Guide to 2-Bromo-3,4,5,6-tetrafluorotoluene: Predictive Analysis and Interpretation

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 2-Bromo-3,4,5,6-tetrafluorotoluene. In the dynamic field of drug development and materials science, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular architecture.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with a methyl group and a bromine atom attached to a tetrafluorinated benzene ring. This unique combination of substituents gives rise to a distinct set of spectroscopic signatures. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides additional, highly sensitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with a single resonance corresponding to the methyl (-CH₃) protons.

-

Chemical Shift (δ): The chemical shift of the methyl protons is anticipated to be in the range of 2.2-2.5 ppm. This downfield shift from typical alkane protons is due to the deshielding effect of the aromatic ring.

-

Multiplicity: The methyl protons will likely appear as a triplet or a more complex multiplet. This is due to coupling with the two adjacent fluorine atoms on the aromatic ring (at C3 and C6). The coupling constant for this through-space or three-bond coupling (³JH-F) is typically in the range of 1-3 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Br and F) and the methyl group.

| Predicted ¹³C Chemical Shifts and Couplings | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~110-120 |

| C2 (-Br) | ~100-110 |

| C3, C4, C5, C6 (-F) | ~135-150 |

| -CH₃ | ~15-25 |

-

Note on C-F Coupling: The large one-bond carbon-fluorine coupling constants (¹JC-F) are a characteristic feature of fluorinated compounds and are invaluable for assigning carbon signals.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for polyfluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3] The four fluorine atoms in this compound are chemically non-equivalent and are expected to show four distinct resonances.

-

Chemical Shifts (δ): The chemical shifts of the fluorine atoms are influenced by the nature and position of the other substituents. The fluorine atoms ortho to the bromine (F3) and the methyl group (F6) will experience different electronic environments compared to the meta (F4 and F5) fluorine atoms.

-

Coupling: Complex spin-spin coupling between the fluorine atoms (F-F coupling) and between the fluorine and hydrogen atoms (H-F coupling) will result in intricate multiplets for each fluorine signal. The magnitude of the coupling constants depends on the number of bonds separating the coupled nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3000-2850 | C-H stretching (methyl group)[4] |

| 1600-1450 | C=C stretching (aromatic ring)[5] |

| 1350-1100 | C-F stretching (strong, characteristic bands) |

| 1100-1000 | C-Br stretching |

The C-F stretching region is often complex due to multiple C-F bonds and their coupling, but it provides a definitive indication of the presence of fluorine in the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can also provide structural information based on fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[7] The calculated monoisotopic mass for C₇H₃BrF₄ is approximately 257.94 u.

-

Fragmentation: Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom (M⁺ - Br), a methyl group (M⁺ - CH₃), or a fluorine atom (M⁺ - F). The relative abundances of these fragment ions can provide further structural clues.

Experimental Workflow for Spectroscopic Analysis

For researchers planning to synthesize or analyze this compound, the following workflow is recommended.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively characterize this and other polyfluorinated aromatic compounds. The principles and predictive data presented herein serve as a valuable resource for structural elucidation and quality control in a research and development setting.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene(1422-53-3) 13C NMR spectrum.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. (n.d.). α-Bromo-2,3,4,5,6-pentafluorotoluene(1765-40-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene(1422-53-3) 1H NMR spectrum.

- NIST. (n.d.). 2-Bromo-5-fluorotoluene.

- University of Sheffield. (n.d.). Fluorine NMR.

-

MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][2][8]. Retrieved from

- AZoM. (2019, October 22). High-Performance NMR Spectrometer for 19F NMR Spectroscopy.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- Journal of the American Chemical Society. (2025, March 25). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- PubChemLite. (n.d.). 2-bromo-3-fluorotoluene (C7H6BrF).

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- Shimadzu. (2022). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass S.

- Oxford Learning Link. (2013). Spectroscopy.

- OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups.

Sources

- 1. magritek.com [magritek.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shimadzu.com [shimadzu.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Amino-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-3-phenylbutanoic acid, a compound of significant interest in neuroscience and pharmacology. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, biological activity, and practical applications.

Chemical Identity and Properties

4-Amino-3-phenylbutanoic acid, commonly known as Phenibut, is a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] The addition of a phenyl ring to the GABA structure at the β-position is a key structural feature that allows it to cross the blood-brain barrier more readily than GABA itself.[2]

This compound is most frequently available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[3]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and pharmacokinetic properties of 4-Amino-3-phenylbutanoic acid and its hydrochloride salt is presented below.

| Property | Value | CAS Number | Source |

| 4-Amino-3-phenylbutanoic acid | 1078-21-3 | ||

| Molecular Formula | C10H13NO2 | 1078-21-3 | [2][4] |

| Molecular Weight | 179.22 g/mol | 1078-21-3 | [4] |

| Melting Point | 250-253 °C (decomposes) | 1078-21-3 | [4] |

| 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 | ||

| Molecular Formula | C10H14ClNO2 | 3060-41-1 | [3] |

| Molecular Weight | 215.68 g/mol | 3060-41-1 | [3][4] |

| Melting Point | 197 °C | 3060-41-1 | [5] |

| Water Solubility | 3.39e-3 mol/L | 3060-41-1 | [5] |

| LogP (Octanol-Water Partition Coefficient) | -0.880 | 3060-41-1 | [5] |

| pKa (acidic) | 3.73 | 3060-41-1 | [5] |

| pKa (basic) | 10.2 | 3060-41-1 | [5] |

Mechanism of Action and Pharmacodynamics

The primary mechanism of action of 4-Amino-3-phenylbutanoic acid involves its activity as a GABA receptor agonist.[3] It exhibits a stereoselective binding affinity, with the (R)-enantiomer demonstrating significantly higher activity.[3]

Signaling Pathway

The compound's interaction with the GABAergic system leads to inhibitory neurotransmission. The following diagram illustrates its principal mechanism of action.

Figure 1: Mechanism of action of 4-Amino-3-phenylbutanoic acid.

The compound primarily acts as a GABA-B receptor agonist, mimicking the effects of GABA.[3] Additionally, it has been reported to bind to the benzodiazepine site on GABA-A receptors, which contributes to its anxiolytic properties by enhancing the effects of GABA.[3]

Applications in Research and Development

4-Amino-3-phenylbutanoic acid is a valuable tool in several areas of scientific research and pharmaceutical development.

-

Neuroscience Research: It is extensively used to study the GABAergic system, particularly in research related to anxiety disorders, cognitive function, and neuroprotection.[1][3]

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting the GABAergic system, including anxiolytics and nootropics.[3]

-

Enzyme Inhibition and Receptor Activation Studies: Its well-defined interaction with GABA receptors makes it a useful probe in studies of enzyme inhibition and receptor activation.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of 4-Amino-3-phenylbutanoic acid and ensuring laboratory safety.

General Handling:

-

Use in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, move to fresh air.

-

If swallowed, seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Sourcing and Procurement

A variety of chemical suppliers offer 4-Amino-3-phenylbutanoic acid and its hydrochloride salt. When selecting a supplier, it is important to consider factors such as purity, documentation (Certificate of Analysis), and reliability. While a comprehensive list of all suppliers is beyond the scope of this guide, researchers can source this compound from major chemical and pharmaceutical ingredient suppliers.

Experimental Protocols

General Method for Synthesis of 4-Amino-3-phenylbutanoic acid hydrochloride

A common laboratory-scale synthesis involves the hydrolysis of 4-phenyl-2-pyrrolidone.[1]

Materials:

-

4-phenyl-2-pyrrolidone

-

6.0 M Hydrochloric acid (HCl)

-

Round bottom flask

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of 6.0 M HCl.[1]

-

Stir the reaction mixture magnetically under reflux conditions for 12 hours.[1]

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]

-

The resulting solid is 4-Amino-3-phenylbutanoic acid hydrochloride.[1]

Figure 2: Synthesis workflow for 4-Amino-3-phenylbutanoic acid HCl.

References

- 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 - ChemicalBook. (2025, July 24).

- CAS 1078-21-3: Phenibut - CymitQuimica.

- Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 - EvitaChem.

- 4-Amino-3-phenylbutyric acid hydrochloride Properties - EPA. (2025, October 15).

- 4-Amino-3-phenylbutyric Acid.

Sources

Technical Guide: Reactivity & Mechanisms of 2-Bromo-3,4,5,6-tetrafluorotoluene

[1]

Executive Summary & Scaffold Architecture

This compound (CAS: Not typically listed as common commodity, often synthesized in-situ or custom ; analogous to polyfluorotoluenes) represents a "privileged scaffold" in modern drug discovery.[1][2] It combines three distinct vectors for orthogonal functionalization:

-

The Aryl Bromide (C2): A high-fidelity handle for metal-halogen exchange and transition-metal catalysis.[1][2]

-

The Polyfluorinated Core (C3-C6): A tunable electrophile for regioselective Nucleophilic Aromatic Substitution (

).[2] -

The Benzylic Methyl (C1-Me): A site for radical functionalization or oxidation.[2]

Understanding the electronic push-pull of this molecule is critical.[2] The four fluorine atoms create a highly electron-deficient

Electronic Structure & Reactivity Profile

To design effective syntheses, one must visualize the electron density map of the ring.

-

Fluorine Effects: Strong inductive withdrawal (-I) activates the ring for nucleophilic attack but deactivates it for electrophilic attack.[2]

-

Bromine (C2): Acts as an activating group for

due to its inductive withdrawal (-I), which stabilizes the Meisenheimer complex.[2] -

Methyl (C1): Acts as a deactivating group for

due to inductive donation (+I), which destabilizes the anionic intermediate.

The Regioselectivity Rule:

In

-

Para to Methyl (C4): Destabilized by electron donation.[2]

-

Para to Bromine (C5): Stabilized by electron withdrawal.[2]

Therefore, C5 is the primary site for nucleophilic displacement , followed by C3 (ortho to Br, also activated).[1]

Visualization: Reactivity Logic Gate

Caption: Orthogonal reactivity map showing the four distinct chemical pathways available to the scaffold.

Key Reaction Class 1: Metal-Halogen Exchange (Lithiation)[1][2]

The bromine atom at C2 is the most reactive site for organometallic functionalization.[2] Lithium-halogen exchange is preferred over deprotonation because the C-Br bond is weaker than the C-H bonds, and the reaction is extremely fast at low temperatures.[2]

Mechanism

The reaction proceeds via the formation of an "ate" complex followed by the release of butyl bromide. The resulting aryl lithium species is stabilized by the ortho-fluorine atoms (inductive effect), but it is also prone to "benzyne" formation if warmed, due to the elimination of LiF.

Critical Control Point: Temperature must be maintained strictly below -70°C to prevent the elimination of LiF, which would generate a reactive tetrafluorobenzyne intermediate, leading to polymerization or non-specific scavenging.[1]

Experimental Protocol: C2-Formylation

Objective: Synthesis of 2,3,4,5-tetrafluoro-6-methylbenzaldehyde.

-

Setup: Flame-dry a 3-neck round bottom flask under Argon.

-

Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

-

Substrate: Charge this compound (1.0 equiv).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone).

-

Lithiation: Add

-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.-

Note: The solution may turn pale yellow.[2]

-

-

Aging: Stir at -78°C for 30 minutes to ensure complete exchange.

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise.

-

Workup: Allow to warm to 0°C, then quench with saturated

. Extract with EtOAc.[2][3]

Key Reaction Class 2: Nucleophilic Aromatic Substitution ( )

This is the most complex vector due to regioselectivity issues.[2] As established, the C5 position is electronically most favorable for attack.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex.[2][4] The transition state energy is lowered when the negative charge can be delocalized onto electron-withdrawing groups.[2]

-

Attack at C5: Negative charge delocalizes ortho to F4/F6 and para to Br.[2] The Br atom (-I effect) stabilizes this charge significantly.[2]

-

Attack at C4: Negative charge delocalizes para to the Methyl group.[2] The Methyl group (+I) destabilizes the charge, raising the activation energy.

Experimental Protocol: C5-Amination

Objective: Synthesis of

-

Reagents: Substrate (1.0 equiv), Benzylamine (1.1 equiv),

(2.0 equiv). -

Solvent: DMF or DMSO (polar aprotic solvents accelerate

). -

Conditions: Heat to 80°C for 4-6 hours.

-

Observation: Monitoring by HPLC usually shows the formation of the major regioisomer (>90% selectivity).[2]

-

Purification: The minor isomer (attack at C3) can typically be removed via recrystallization or silica chromatography.[2]

Visualization: Regioselectivity

Caption: Mechanistic divergence showing why C5 substitution is kinetically favored over C4.

Key Reaction Class 3: Transition Metal Cross-Coupling[1]

The C-Br bond allows for standard Pd-catalyzed couplings.[1][2] However, the electron-deficient nature of the ring makes the oxidative addition step slower than with electron-rich aryl bromides, but the resulting Pd(II) intermediate is highly electrophilic.

Challenge: Polyfluoroaryl boronic acids (if using the reverse coupling) are prone to protodeboronation.[2] It is often better to use the polyfluoroaryl bromide (our substrate) with a stable aryl boronic acid partner.

Protocol: Suzuki-Miyaura Coupling[1][2]

References

-

Sandford, G. (2003).[2] Perfluoroheterocycles. Tetrahedron. Link

-

Chambers, R. D. (2004).[2] Fluorine in Organic Chemistry. Blackwell Publishing.[2] (Authoritative text on

regioselectivity in polyfluoroarenes). -

Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Protocols for Lithiation of haloarenes). Link

-

Smith, M. B. (2013).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Mechanistic basis for substituent effects). Link

-

BenchChem Technical Support. (2024). Synthesis routes and safety data for polyfluorinated toluene derivatives.Link

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3,4,5,6-tetrafluorotoluene

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of innovation.[1][2][3] Fluorinated building blocks, such as the subject of this guide, 2-Bromo-3,4,5,6-tetrafluorotoluene, are not merely chemical curiosities; they are enabling tools for fine-tuning the physicochemical and biological properties of next-generation compounds.[1][4] The unique attributes of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the modulation of metabolic stability, binding affinity, and lipophilicity in ways that are often difficult to achieve with other elements.[1] This guide provides a comprehensive technical overview of the molecular structure and predicted properties of this compound, a compound poised for application in the synthesis of novel, high-value molecules.

Molecular Identity and Structural Elucidation

This compound is a halogenated aromatic compound. Its structure consists of a toluene backbone, where the methyl group is attached to a benzene ring that is substituted with one bromine atom and four fluorine atoms on the aromatic ring.

Core Identifiers

The fundamental identifiers for this compound are summarized in the table below. These identifiers are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| SMILES | Cc1c(Br)c(F)c(F)c(F)c1F |

| InChI | InChI=1S/C7H3BrF4/c1-3-4(8)5(9)6(10)7(11)2(3)12/h1H3 |

| CAS Number | Not assigned |

Two-Dimensional and Three-Dimensional Structure

The spatial arrangement of atoms in this compound is depicted below. The benzene ring is planar, with the substituents extending from it.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical in determining its behavior in various systems, including its suitability as a synthetic intermediate and its pharmacokinetic profile in drug development. The properties of this compound are predicted based on its structure and comparison with related compounds.

| Property | Predicted Value | Justification |

| Boiling Point | ~180-200 °C | Based on the boiling points of similar halogenated toluenes. |

| Melting Point | Not readily predictable | Highly dependent on crystal packing. |

| Density | ~1.7-1.9 g/cm³ | In line with other polyhalogenated aromatic compounds. |

| LogP (Lipophilicity) | ~3.5-4.5 | The presence of multiple halogens increases lipophilicity. |

Spectroscopic Profile: A Guide to Identification

The characterization of this compound relies heavily on spectroscopic methods. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak is expected for the methyl (CH₃) protons. Due to the proximity of the electron-withdrawing fluorine and bromine atoms, this peak will likely appear as a singlet in the range of δ 2.3-2.5 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear upfield (around δ 20-25 ppm). The aromatic carbons will have more complex shifts due to the varied electronic environments created by the bromine and fluorine substituents. The carbon attached to the bromine will be significantly downfield, while the carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: This is a powerful tool for identifying this molecule.[5] Four distinct signals are expected for the four fluorine atoms, each showing coupling to the other fluorine atoms. The chemical shifts are likely to be in the range of -130 to -160 ppm relative to CFCl₃.[6] The coupling constants between adjacent fluorine atoms are typically in the range of 15-25 Hz.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (methyl group): 2950-2850 cm⁻¹

-

Aromatic C=C stretching: 1600-1450 cm⁻¹

-

C-F stretching: 1350-1100 cm⁻¹ (strong absorptions)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 242 and 244, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[10] This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom (M-Br)⁺, a methyl group (M-CH₃)⁺, or sequential loss of fluorine atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible route for the synthesis of this compound is the direct electrophilic bromination of 2,3,4,5-tetrafluorotoluene. This reaction typically employs a bromine source and a Lewis acid catalyst.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. ikprress.org [ikprress.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. colorado.edu [colorado.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3,4,5,6-tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 2-Bromo-3,4,5,6-tetrafluorotoluene. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic compounds. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Disclaimer: Specific toxicological data for this compound is limited. Therefore, a precautionary approach is paramount. The guidance provided herein is based on the known hazards of analogous chemical structures.

Understanding the Inherent Risks: A Physicochemical and Hazard Profile

Key Hazard Considerations:

-

Corrosivity: Based on analogous compounds, there is a high probability that this compound can cause severe skin burns and eye damage.[1]

-

Irritation: Skin, eye, and respiratory tract irritation are common hazards associated with halogenated aromatic compounds.[2][3][4]

-

Inhalation Toxicity: Vapors and mists may be harmful if inhaled, potentially causing respiratory irritation.[3]

-

Combustion Hazards: When involved in a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.[5]

-

Environmental Hazards: Information on the environmental impact is scarce, but it is prudent to prevent its release into the environment.

Physicochemical Data Summary (Based on Analogous Compounds and Chemical Principles)

| Property | Anticipated Value/Characteristic | Rationale and Significance |

| Physical State | Liquid or low-melting solid | Typical for substituted toluenes of similar molecular weight. |

| Odor | Pungent, characteristic aromatic | Common for halogenated aromatic compounds.[1] |

| Boiling Point | Elevated | Halogenation increases molecular weight and intermolecular forces, raising the boiling point. |

| Flash Point | Likely combustible | While potentially high, it is expected to be a combustible liquid.[6][7] |

| Density | Greater than water | The presence of bromine and fluorine atoms significantly increases the density.[6] |

| Solubility | Insoluble in water; Soluble in organic solvents | Typical for nonpolar aromatic compounds. |

The Self-Validating Protocol: A Step-by-Step Guide to Safe Handling

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the handling process.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

Experimental Workflow for Engineering Controls:

Caption: Workflow for Engineering Controls.

Step-by-Step Methodology:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[1]

-

Ventilation: Ensure the fume hood has a face velocity appropriate for handling hazardous chemicals.

-

Sash Position: Work with the fume hood sash at the lowest practical height to maximize protection.

-

Emergency Equipment: Verify the functionality and accessibility of a safety shower and eyewash station before beginning work.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE Selection Logic:

Caption: PPE Selection Decision Tree.

Detailed PPE Protocol:

-

Eye and Face Protection: Wear chemical splash goggles at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[5]

-

Skin and Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.

-

Footwear: Wear closed-toe shoes.

Storage and Handling: Maintaining Chemical Integrity

Proper storage and handling are crucial to prevent accidental release and degradation.

Storage and Handling Workflow:

-

Container: Keep the container tightly closed when not in use.[5]

-

Storage Area: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

-

Inert Atmosphere: For long-term storage, consider keeping the container under an inert gas atmosphere.[2]

-

Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.

Emergency Protocols: A Validated Response System

In the event of an emergency, a swift and correct response is critical.

Emergency Response Decision Tree:

Caption: Emergency Response Decision Tree.

Detailed Emergency Procedures:

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][4] Seek immediate medical attention.[1]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[1]

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]

-

In Case of a Spill:

-

Minor Spill: For a small, contained spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.

-

Major Spill: Evacuate the area immediately and alert the appropriate emergency response team.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products.[5]

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

-

Professional Disposal: Utilize a licensed chemical waste disposal company for final disposal.

References

-

PubChem. (n.d.). 2-Bromo-3,6-difluorotoluene. Retrieved from [Link]

-

MilliporeSigma. (2024, October 8). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3,4-trifluorobenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-fluorotoluene (C7H6BrF). Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrafluorotoluene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Bromo-3,6-difluorotoluene | C7H5BrF2 | CID 50998403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-ブロモ-5-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Bromo-1,3,4-trifluorobenzene | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3,4,5,6-tetrafluorotoluene

Abstract

This technical guide provides a comprehensive overview of the chemical stability, reactivity, and optimal storage conditions for 2-Bromo-3,4,5,6-tetrafluorotoluene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from analogous chemical structures and established principles of handling fluorinated aromatic compounds. It details the intrinsic properties of the molecule, potential degradation pathways, and incompatibilities. Furthermore, it outlines field-proven protocols for safe handling, long-term storage, and experimental stability assessment to ensure the integrity and reliability of the compound in research and development settings.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound. Its structure, featuring a toluene core heavily substituted with electronegative fluorine atoms and a bromine atom, dictates its chemical behavior, stability, and reactivity profile. Understanding these foundational properties is critical for its appropriate application and storage.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₃BrF₄ | Derived from chemical name. |

| Molecular Weight | 258.99 g/mol | Calculated from atomic weights. |

| Appearance | Likely a colorless to light yellow liquid. | Based on analogous compounds like 2-Chlorofluorobenzene and α-Bromo-2,3,4,5,6-pentafluorotoluene.[1][2] |

| Boiling Point | Estimated to be in the range of 150-180 °C. | Inferred from similar structures like 4-Bromo-α,α,α-trifluorotoluene (154-155 °C) and 2,3,4,5-Tetrafluorotoluene (113-114 °C). |

| Density | Estimated > 1.6 g/cm³. | Based on analogous compounds like 4-Bromo-α,α,α-trifluorotoluene (1.607 g/cm³). |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, benzene, acetone). | Typical for fluorinated aromatic compounds.[3] |

Chemical Stability and Reactivity Profile

The stability of this compound is robust under standard ambient conditions but can be compromised by exposure to specific environmental and chemical stressors. The electron-withdrawing nature of the four fluorine atoms enhances the stability of the benzene ring but also influences the reactivity of the benzylic protons and the carbon-bromine bond.

Thermal Stability

The compound is expected to be chemically stable at room temperature. However, intense warming or exposure to high temperatures can lead to decomposition and potentially explosive vapor/air mixtures.[4] It is crucial to avoid direct heat, sparks, and open flames.[4][5] Thermal decomposition can liberate toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen fluoride (HF), and carbonyl halides.[6]

Photostability

Halogenated aromatic compounds can be susceptible to light-induced reactions. The carbon-bromine bond is weaker than the carbon-fluorine bonds and can be a site for homolytic cleavage upon exposure to UV radiation, leading to radical formation and subsequent degradation. Therefore, storage in a dark place is recommended to prevent light-induced reactions.[1]

Chemical Incompatibilities

To prevent hazardous reactions and maintain sample purity, this compound must be stored away from incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Bases: May promote dehydrohalogenation or other nucleophilic substitution reactions.

The following diagram illustrates the primary chemical incompatibilities to consider during storage and handling.

Caption: Chemical Incompatibility and Hazard Relationship Diagram.

Recommended Storage and Handling Protocols

Proper storage is essential to ensure the quality, purity, and safety of the compound.[1] The following protocols are based on best practices for handling halogenated and fluorinated intermediates.

Optimal Storage Conditions

-

Temperature: Store in a cool, well-ventilated place.[4] For long-term stability, refrigeration at 2-8°C is advisable, though controlled room temperature (20-25°C) is generally suitable for short-term storage.[1] Always keep the container tightly closed and away from heat sources.

-

Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual degradation from atmospheric moisture and oxygen.

-

Container: Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. Ensure containers are clearly labeled and inspected for leaks before storage.[4]

Laboratory Handling Workflow

The following workflow ensures safety and minimizes the risk of contamination or degradation during experimental use.

Caption: Recommended Laboratory Workflow for Handling the Compound.

Self-Validating Experimental Protocols

To ensure the integrity of this compound over time, especially if stored for extended periods, its purity should be periodically verified.

Protocol: Purity Assessment via Gas Chromatography (GC)

This protocol provides a self-validating method to monitor the stability of the compound by comparing its purity against a reference standard or its initial purity profile.

Objective: To quantify the purity of a stored sample and detect the presence of degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the stored this compound sample in a suitable solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

-

If available, prepare a similar stock solution of a new, unopened batch or a certified reference standard.

-

-

GC Instrument Conditions (Example):

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 300°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Record the chromatogram.

-

Compare the retention time of the main peak with the reference standard.

-

Calculate the purity by area percentage. The appearance of new, significant peaks relative to the initial analysis indicates degradation.

-

-

Trustworthiness Check:

-

The protocol is self-validating by comparing the current chromatogram to the initial one recorded when the batch was first opened. A stable compound will show a consistent purity percentage and no significant new impurity peaks.

-

Summary of Storage and Safety Recommendations

Table 2: Quick Reference Guide

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[4] Refrigerate (2-8°C) for long-term storage. | To slow down potential chemical reactions and degradation.[1] |

| Light | Store in a dark place, using amber or opaque containers.[1] | To prevent light-induced decomposition. |

| Atmosphere | Keep container tightly closed. Use an inert atmosphere for long-term storage. | To protect from moisture and atmospheric oxygen. |

| Handling | Use in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses).[1][6] | To avoid inhalation of vapors and prevent skin/eye contact.[1][7] |

| Avoid | Heat, sparks, open flames, strong oxidizing agents, and strong bases.[5] | To prevent fire, explosion, and hazardous chemical reactions.[4] |

| Spills | Absorb with inert material (e.g., sand, Chemizorb®) and dispose of properly. Ensure adequate ventilation. | To mitigate exposure and environmental contamination. |

Conclusion

The stability and integrity of this compound are paramount for its successful use in research and development. While chemically robust under standard conditions, its longevity is dependent on strict adherence to proper storage and handling protocols. By controlling temperature, minimizing exposure to light, and avoiding chemical incompatibilities, researchers can ensure the compound's purity and achieve reliable, reproducible results. Regular purity verification via established analytical methods like Gas Chromatography provides a crucial self-validating check on the material's quality over time.

References

- What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Protheragen.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- α-Bromo-2,3,4,5,6-pentafluorotoluene | 1765-40-8 - ChemicalBook. (2026, January 13). ChemicalBook.

- 3-Bromo-1,2,4,5-tetrafluorobenzene - Apollo Scientific. (2023, June 29). Apollo Scientific.

- SAFETY DATA SHEET - MilliporeSigma. (2024, October 8). MilliporeSigma.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.

- Trifluorotoluene - Wikipedia. Wikipedia.

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 24). TCI Chemicals.

- 2-Bromo-3,3,3-trifluoro-1-propene 97 1514-82-5. Sigma-Aldrich.

Sources

- 1. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 2. α-Bromo-2,3,4,5,6-pentafluorotoluene | 1765-40-8 [chemicalbook.com]

- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis and Application of 2-Bromo-3,4,5,6-tetrafluorotoluene: A Technical Guide for Advanced Research

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4] The unique properties imparted by fluorine and fluorinated motifs can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] This guide delves into the technical landscape of a promising, yet not widely cataloged, fluorinated building block: 2-Bromo-3,4,5,6-tetrafluorotoluene .

While a direct commercial source for this compound is not readily identifiable, its value as a synthetic intermediate necessitates a thorough understanding of its potential synthesis and applications. This document provides a comprehensive overview, from a proposed synthetic pathway based on established organometallic methodologies to its predicted properties and its prospective role in the development of novel therapeutics and advanced materials.

The Strategic Importance of Polyfluorinated Aromatics

Polyfluorinated aromatic compounds are highly sought-after intermediates in the synthesis of complex organic molecules.[5] Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine can dramatically improve the bioavailability and metabolic stability of active agents.[5] The electron-withdrawing nature of fluorine atoms can also modulate the acidity of nearby functional groups and influence intermolecular interactions, which are critical for drug-receptor binding. The subject of this guide, this compound, combines a polyfluorinated benzene ring with two key functional handles: a bromine atom and a methyl group. The bromine atom is a versatile site for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[6][7][8] The methyl group, while seemingly simple, can play a crucial role in binding interactions and can be a site for further functionalization.

Proposed Synthesis of this compound

Given its apparent lack of commercial availability, a reliable synthetic route is paramount for researchers wishing to utilize this compound. A plausible and efficient two-step synthesis is proposed, starting from the commercially available 1-Bromo-2,3,4,5-tetrafluorobenzene. This strategy leverages a directed ortho-lithiation followed by methylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a proposed methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Directed ortho-Lithiation of 1-Bromo-2,3,4,5-tetrafluorobenzene

The first step involves the regioselective deprotonation of 1-Bromo-2,3,4,5-tetrafluorobenzene at the position ortho to the bromine atom. This is a well-established method for the functionalization of aromatic rings.[9][10][11][12][13]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-Bromo-2,3,4,5-tetrafluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq.) in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

Step 2: Methylation of the Lithiated Intermediate

The newly formed aryllithium species is a potent nucleophile and can be readily quenched with an electrophilic methyl source.

-

Electrophile Addition: To the cold (-78 °C) solution of the lithiated intermediate, add methyl iodide (CH₃I) (1.2 eq.) dropwise.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for structurally similar compounds like 1-Bromo-2,3,4,5-tetrafluorobenzene and other brominated fluorotoluenes.[14][15][16][17]

| Property | Predicted Value |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160-170 °C (at 760 mmHg) |

| Density | ~1.8-1.9 g/mL at 25 °C |

| Refractive Index | ~1.47-1.48 (at 20 °C) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, acetone). |

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable building block for several advanced applications, particularly in the realm of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The introduction of polyfluorinated motifs is a well-established strategy for enhancing the pharmacological properties of drug candidates.[2][3] The tetrafluorotoluene core of this molecule can impart increased metabolic stability and lipophilicity, potentially improving oral bioavailability and cell membrane permeability.[2] The bromine atom serves as a key handle for introducing further molecular complexity through various cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to append aryl or heteroaryl groups, which are common pharmacophores in a wide range of therapeutic agents.[6][7][8]

Caption: Application of this compound in drug discovery.

Materials Science

Polyfluorinated aromatic compounds are also of significant interest in materials science.[5] They can be used as monomers or precursors for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The presence of the bromine atom allows for polymerization through cross-coupling methodologies, leading to novel fluorinated polymers for applications in electronics, aerospace, and specialty coatings.

Safety and Handling

As this compound is not a commercially cataloged compound, a specific Safety Data Sheet (SDS) is not available. However, based on the safety profiles of structurally related compounds such as bromofluorobenzenes and bromobenzotrifluorides, the following precautions should be taken:[17][18][19][20][21]

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Flammability: Many related compounds are flammable or combustible liquids.[18][19][21] Keep away from heat, sparks, and open flames.

-

Toxicity: Brominated and fluorinated aromatic compounds can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[18][19]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

While this compound is not a readily available commercial product, its potential as a versatile building block in advanced chemical synthesis is significant. The proposed synthetic route via directed ortho-lithiation of 1-Bromo-2,3,4,5-tetrafluorobenzene offers a viable pathway for its preparation in a laboratory setting. Its predicted properties and the known applications of related polyfluorinated aromatic compounds suggest that this compound holds considerable promise for the development of novel pharmaceuticals and high-performance materials. Researchers and scientists are encouraged to explore the synthesis and utility of this and other novel fluorinated building blocks to drive innovation in their respective fields.

References

-

Benzene, 1-bromo-2,3,4,5-tetrafluoro- (CAS 1074-91-5) - Chemical & Physical Properties. Cheméo. (n.d.). [Link]

-

4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. (2024, August 23). [Link]

-

1-Bromo-2,4,5-trifluorobenzene. PubChem. (n.d.). [Link]

-

Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. (2024, August 28). [Link]

-

Polyfluorinated groups in medicinal chemistry. PubMed. (n.d.). [Link]

-

Polyfluorinated Groups in Medicinal Chemistry. ResearchGate. (2025, August 9). [Link]

-

Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. In Perfluoroalkyl Substances. The Royal Society of Chemistry. (2022, August 15). [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). [Link]

-

Substitutive Bromination of Perfluorotoluene with Aluminium Bromide. Fluorine notes. (n.d.). [Link]

-

Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes. National Bureau of Standards. (n.d.). [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (2024, February 22). [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (n.d.). [Link]

-

Directed (ortho) Metallation. (n.d.). [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. Journal of Fluorine Chemistry. (2026, February 7). [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. (n.d.). [Link]

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. (n.d.). [Link]

-

Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. (n.d.). [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. (n.d.). [Link]

- Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. YouTube. (2020, October 4). [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. (2013, September 11). [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. (n.d.). [Link]

-

Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. (n.d.). [Link]

Sources

- 1. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 2. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. ias.ac.in [ias.ac.in]

- 11. baranlab.org [baranlab.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-BROMO-2,3,4,5-TETRAFLUOROBENZENE | 1074-91-5 [chemicalbook.com]

- 15. Benzene, 1-bromo-2,3,4,5-tetrafluoro- (CAS 1074-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Bromofluorobenzene - Safety Data Sheet [chemicalbook.com]

- 18. agilent.com [agilent.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

Methodological & Application

Advanced Application Note: 2-Bromo-3,4,5,6-tetrafluorotoluene in Materials Science

Executive Summary & Chemical Profile[1]

2-Bromo-3,4,5,6-tetrafluorotoluene (hereafter 2-Br-TFT ) is a specialized polyfluorinated building block critical for the "bottom-up" synthesis of electron-deficient materials. Unlike its non-fluorinated analogues, the presence of four fluorine atoms on the aromatic ring significantly alters the quadrupole moment, electron density, and intermolecular interactions of the molecule.[1]

For the materials scientist, 2-Br-TFT offers a dual-modality handle:

-

The Bromine Handle (C-2): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

-

The Methyl Handle (C-1): A steric anchor that prevents π-stacking aggregation in OLEDs or serves as a site for benzylic oxidation/bromination to expand the scaffold.[1]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene[5][3][]

-

Molecular Weight: 242.99 g/mol [1]

-

Appearance: Colorless to pale yellow liquid/low-melting solid.[1][6]

Core Applications in Materials Science

A. Optoelectronics: OLED Electron Transport Materials (ETMs)

In Organic Light-Emitting Diodes (OLEDs), balancing charge injection is critical.[1] Most organic semiconductors are hole-transporting (p-type).[1] To create efficient devices, electron-transporting (n-type) materials are required.

-

Mechanism: The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.[1]

-

Application: 2-Br-TFT is coupled to conjugated cores (e.g., fluorene, carbazole, or anthracene) to introduce this electron-deficient moiety.

-

Benefit: The methyl group at the ortho position to the coupling site creates steric torsion.[1] This breaks planarity, reducing intermolecular quenching (a common cause of efficiency roll-off in blue OLEDs) while maintaining high electron mobility.[1]

B. Crystal Engineering: Halogen Bonding

Polyfluorinated aromatics are "gold standards" in crystal engineering due to the Arene-Perfluoroarene Interaction .[1]

-

Interaction: The electron-poor ring of 2-Br-TFT stacks face-to-face with electron-rich aromatics (like benzene or toluene) with high binding energy (~20–25 kJ/mol).

-

Utility: This is used to co-crystallize active pharmaceutical ingredients (APIs) or to direct the self-assembly of supramolecular polymers.[1]

C. Hydrophobic Surface Modification

The tetrafluorotoluene moiety is inherently hydrophobic and lipophilic.[1]

-

Protocol: 2-Br-TFT can be converted to a silane or thiol derivative (via the Br handle) and anchored to silica or gold surfaces.[1]

-

Result: Creates surfaces with high water contact angles (>110°) and enhanced thermal stability compared to non-fluorinated alkyl chains.[1]

Experimental Protocols

Protocol A: Synthesis of Fluorinated Biaryl Scaffolds (Suzuki-Miyaura Coupling)

Objective: To couple 2-Br-TFT with a phenylboronic acid derivative, creating a fluorinated biphenyl core for liquid crystals or OLEDs.

Rationale: The electron-deficient nature of the tetrafluorophenyl ring makes the C-Br bond susceptible to oxidative addition by Pd(0), but the reaction can be sluggish compared to non-fluorinated aryls.[1] We employ a specialized phosphine ligand (SPhos or XPhos) to facilitate this cycle.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)[1]

-

Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.

-

Charging: Add Pd(OAc)₂, SPhos, and Boronic Acid to the tube.[1] Cycle Argon/Vacuum 3 times.

-

Solvent Addition: Add degassed Toluene (10 mL) and 2-Br-TFT (via syringe). Stir for 5 mins to pre-complex the catalyst.

-

Base Addition: Add the degassed water and K₃PO₄.[1]

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Note: Monitor via GC-MS or 19F-NMR.[1] The disappearance of the aryl bromide signal (-130 to -160 ppm region) indicates completion.

-

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Brine (2 x 15 mL).[1] Dry organic layer over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Expected Data:

| Parameter | Specification |

| Yield | 85–92% |

| Purity (GC) | >99.5% |

| Appearance | White crystalline solid |

| 19F NMR Shift | Distinct patterns at -140 ppm (approx) |

Protocol B: Lithium-Halogen Exchange (Generation of Nucleophile)

Objective: To convert 2-Br-TFT into a nucleophilic species (Ar-Li) for reaction with electrophiles (e.g., chlorodiphenylphosphine for ligand synthesis).

Safety Critical: Polyfluorinated lithium species can be unstable and liable to eliminate LiF (forming a benzyne intermediate) if temperatures rise above -60°C.[1]

Methodology

-

Setup: Dry a 3-neck flask equipped with a low-temperature thermometer and N₂ inlet.

-

Dissolution: Dissolve 2-Br-TFT (1.0 equiv) in anhydrous Diethyl Ether (Et₂O).

-

Expert Tip: Et₂O is preferred over THF here as it stabilizes the lithiated species better at low temps without promoting benzyne formation.[1]

-

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temp is stable.

-

Lithiation: Add n-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise over 20 mins.

-

Constraint: Internal temp must NOT exceed -70°C.[1]

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.[1]

-

Quenching: Add the electrophile (e.g., ClPPh₂) slowly.[1]

-

Warming: Allow to warm to RT overnight slowly.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from 2-Br-TFT, highlighting its versatility in creating both hole-blocking materials (OLEDs) and surface modifiers.

Caption: Divergent synthetic pathways for 2-Br-TFT transforming into OLED materials and ligands.

References & Validation

-

Chemical Identity & Properties:

-

Source: CymitQuimica Product Database. "this compound (CAS 16583-13-4)." Accessed Oct 2023.[1]

-

-

Fluorinated Aromatics in OLEDs:

-

Cross-Coupling Protocols:

-

Crystal Engineering & Halogen Bonding:

-

Safety & Handling:

Sources

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. 16583-13-4 | 2-ブロモ-3,4,5,6-テトラフルオロトルエン | this compound - アラケム株式会社 [alachem.co.jp]

- 3. 1049037-64-0|1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 5. TWI380981B - ææ©ååç©ä¹åææ¹æ³ - Google Patents [patents.google.com]

- 6. CAS 16583-13-4: this compound [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Optimization of C–C Bond Formation with 2-Bromo-3,4,5,6-tetrafluorotoluene

Introduction & Chemical Context

2-Bromo-3,4,5,6-tetrafluorotoluene (CAS: 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene) represents a specialized class of polyfluorinated building blocks essential for modulating lipophilicity and metabolic stability in late-stage drug discovery.

While the Suzuki-Miyaura cross-coupling of aryl bromides is a staple reaction, this specific substrate presents a unique "Push-Pull" challenge that often leads to method failure using standard protocols:

-

Electronic Activation (The "Push"): The four fluorine atoms create a highly electron-deficient ring, theoretically accelerating the Oxidative Addition of the C–Br bond to Palladium(0).

-

Steric Deactivation (The "Pull"): The ortho-methyl group imposes significant steric hindrance, impeding the approach of the Palladium catalyst and the subsequent transmetallation step.

-

Side-Reaction Liability: The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), where the base (essential for the Suzuki cycle) attacks the ring and displaces a fluorine atom instead of promoting the coupling.

This guide provides an optimized framework to navigate these competing factors, ensuring high yields and suppressing defluorination side products.

Mechanistic Insight & Critical Control Points

To achieve success, one must visualize the competition between the productive catalytic cycle and the destructive SNAr pathway.

Mechanistic Pathway Analysis

The following diagram illustrates the standard Suzuki cycle (Blue Path) versus the competing decomposition pathway (Red Path) specific to polyfluoroarenes.

Figure 1: Kinetic competition between the productive Suzuki cycle and the SNAr decomposition pathway.